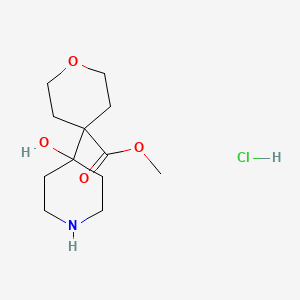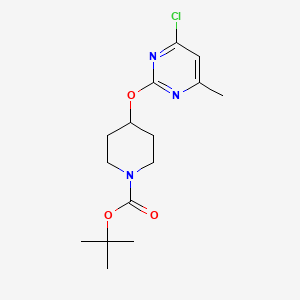
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2138535-32-5 . It has a molecular weight of 279.76 and its IUPAC name is methyl 4-(4-hydroxypiperidin-4-yl)tetrahydro-2H-pyran-4-carboxylate hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4.ClH/c1-16-10(14)11(4-8-17-9-5-11)12(15)2-6-13-7-3-12;/h13,15H,2-9H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride” is a powder that is stored at room temperature . Its molecular formula is C12H22ClNO4 , and it has a molecular weight of 279.76 .Applications De Recherche Scientifique
Hydrogen Bonding in Piperidinium Derivatives
Research by Freytag and Jones (1999) explored the hydrogen bonding in piperidinium derivatives, highlighting the unusual crystal packing involving four-centre hydrogen bonds. This study emphasizes the structural uniqueness and potential applications in designing new materials with specific crystal properties (Freytag & Jones, 1999).
Cocrystals of Bis(4-hydroxy-1-methylpiperidine betaine) Hydrochloride
Dega‐Szafran et al. (2006) prepared cocrystals from 4-hydroxy-1-methylpiperidine betaine hydrochloride, showcasing the compound's ability to form stable structures with potential applications in material science and pharmaceuticals. The study also delves into the molecular conformations and hydrogen bonding patterns, providing insights for further chemical synthesis (Dega‐Szafran et al., 2006).
Synthesis of Acetylcholinesterase Substrates
Snyder et al. (1998) reported the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), a substrate for acetylcholinesterase, demonstrating the compound's relevance in developing diagnostic tools for neurological conditions. This application underlines the potential of methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride derivatives in medical research, particularly in neuroimaging and the study of enzyme activity (Snyder et al., 1998).
Methane-based Biosynthesis of 4-Hydroxybutyrate
Nguyen and Lee (2021) reconstructed the 4-hydroxybutyric acid (4-HB) biosynthetic pathway in Methylosinus trichosporium OB3b, highlighting the innovative use of methane as a feedstock for biosynthesis. This research demonstrates the compound's utility in sustainable chemical production, offering a novel approach to synthesizing valuable chemicals from methane (Nguyen & Lee, 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 , which indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.ClH/c1-16-10(14)11(4-8-17-9-5-11)12(15)2-6-13-7-3-12;/h13,15H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEVRTCIAVJBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2(CCNCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Furan-2-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2682799.png)
![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)

![7-[(3-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2682805.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2682813.png)
![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)


